25I-NBOMe

描述

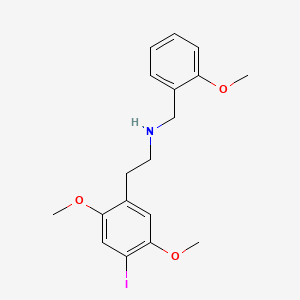

Structure

3D Structure

属性

IUPAC Name |

2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22INO3/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2/h4-7,10-11,20H,8-9,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUOLNAKPBFDIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)I)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238808 |

Source

|

| Record name | 4-Iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919797-19-6 |

Source

|

| Record name | 4-Iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919797-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2C-I-NBOMe | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919797196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25I-NBOME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/547KGL06IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Potent Psychedelic: An In-depth Technical Guide to the History and Discovery of 25I-NBOMe

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the history and discovery of 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine), a potent synthetic psychedelic. Initially synthesized for neuroreceptor research, its high affinity and selectivity for the serotonin (B10506) 5-HT₂ₐ receptor made it a valuable tool for mapping the brain's serotonergic system. However, its potent psychoactive properties led to its emergence as a novel psychoactive substance (NPS) with significant public health implications. This document details its synthesis, key pharmacological data, experimental protocols for its characterization, and the signaling pathways it modulates. All quantitative data is presented in structured tables, and logical relationships are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, a compound from the N-benzylphenethylamine class, represents a significant development in the study of serotonergic hallucinogens.[1] Its discovery was a direct result of systematic chemical exploration aimed at creating highly potent and selective ligands for the serotonin 5-HT₂ₐ receptor.[2] This receptor is the primary target for classic psychedelics like LSD and psilocybin and is implicated in a range of cognitive and perceptual processes.[3] The addition of an N-(2-methoxy)benzyl group to the 2C-I phenethylamine (B48288) backbone dramatically increases its affinity and potency at the 5-HT₂ₐ receptor compared to its parent compound.[4][5] This enhanced potency, with activity in the sub-milligram range, made it a powerful tool for research but also a substance of high risk in recreational settings.[6][7] This guide will trace the path of this compound from its academic origins to its status as a widely recognized NPS.

History and Discovery

The development of this compound can be traced through a few key milestones, beginning with foundational research into the structure-activity relationships of phenethylamine psychedelics.

Initial Synthesis and Academic Origins

This compound was first synthesized in 2003 by German chemist Ralf Heim in the context of his doctoral research at the Free University of Berlin.[2][3][8] The primary objective of this research was not to create a new recreational drug, but to develop potent and selective pharmacological tools for investigating the 5-HT₂ₐ receptor.[9] Heim's work built upon the understanding of the 2C family of phenethylamines, demonstrating that N-benzyl substitution could dramatically enhance receptor affinity.[10]

Further Development and Use as a Research Tool

Following its initial synthesis, this compound was further investigated by a team at Purdue University led by pharmacologist David E. Nichols.[6][11] Nichols' laboratory was instrumental in characterizing the pharmacological profile of this compound and recognizing its potential as a research tool.[12] A significant advancement from this research was the development of a carbon-11 (B1219553) radiolabeled version of the compound, [¹¹C]Cimbi-5.[6] This radioligand enabled the in-vivo mapping and quantification of 5-HT₂ₐ receptors in the brain using positron emission tomography (PET), providing valuable insights into the distribution of these receptors.[2][6]

Emergence as a Novel Psychoactive Substance

Despite its origins in legitimate scientific research, this compound began to appear on the illicit drug market around 2010.[2][13] Marketed under slang names such as "N-Bomb" and "Smiles," it was often sold as a counterfeit for LSD due to its high potency and similar mode of administration on blotter paper.[3][14] Its emergence as an NPS was facilitated by its ambiguous legal status at the time and its availability through online vendors.[14] By 2013, the increasing number of reports of severe toxicity and fatalities associated with its use led to its classification as a Schedule I controlled substance in the United States and other countries.[3][6]

Caption: Timeline of the discovery and emergence of this compound.

Chemical Synthesis

This compound is a derivative of the phenethylamine 2C-I. The synthesis involves the addition of a 2-methoxybenzyl group to the nitrogen atom of the 2C-I backbone.[13] This structural modification is key to its enhanced pharmacological activity. The general synthetic pathway starts with the commercially available 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including nitration, reduction, and iodination to form the 2C-I precursor, followed by N-benzylation.

Caption: Chemical relationship between 2C-I and this compound.

Pharmacology

The pharmacological profile of this compound is characterized by its high affinity and functional activity at serotonin receptors, particularly the 5-HT₂ₐ subtype.

Receptor Binding Affinity

In vitro studies have demonstrated that this compound is a highly potent ligand for the human 5-HT₂ₐ receptor, with a binding affinity (Ki) in the sub-nanomolar range.[6] Its affinity for the 5-HT₂ₐ receptor is approximately 16-fold higher than its parent compound, 2C-I.[6] It also exhibits significant affinity for the 5-HT₂c receptor.[6]

Table 1: Receptor Binding Affinities (Ki, nM) of this compound

| Receptor | Ki (nM) | Reference |

| 5-HT₂ₐ | 0.044 - 0.6 | [6][15] |

| 5-HT₂c | 1.03 - 4.6 | [6][15] |

| 5-HT₂b | 1.91 - 130 | [6] |

| 5-HT₁ₐ | 1800 | [15] |

| Adrenergic α₁ₐ | 370 | [15] |

| Adrenergic α₂ₐ | 320 | [15] |

| Dopamine (B1211576) D₁ | 6700 | [15] |

| Dopamine D₂ | 900 | [15] |

| Dopamine D₃ | 2100 | [15] |

Functional Activity

This compound acts as a full agonist at the human 5-HT₂ₐ receptor.[6][16] This potent agonism is believed to be the primary mechanism underlying its profound psychedelic effects.[6] The functional potencies (EC₅₀) at various serotonin receptors are summarized below.

Table 2: Functional Potencies (EC₅₀, nM) of this compound

| Receptor | EC₅₀ (nM) | Reference |

| 5-HT₂ₐ | 0.76 - 240 | [6] |

| 5-HT₂c | 2.38 - 88.9 | [6] |

| 5-HT₂b | 111 - 130 | [6] |

Signaling Pathways

The primary signaling pathway activated by this compound is through the Gq/11-coupled 5-HT₂ₐ receptor. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to a cascade of downstream cellular effects, including the modulation of neurotransmitter release.[17] Studies have shown that this compound can increase the extracellular levels of dopamine and glutamate (B1630785) in certain brain regions.[14][18]

Caption: Simplified 5-HT₂ₐ receptor signaling pathway for this compound.

Key Experimental Protocols

The characterization of this compound's pharmacological properties has relied on several key experimental methodologies.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor. The general protocol involves incubating a preparation of cells or tissues expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound). The amount of radioligand displaced by the test compound is measured, and from this, the inhibition constant (Ki) is calculated, which is an inverse measure of binding affinity.

In Vitro Functional Assays (e.g., Calcium Mobilization)

To determine the functional activity (agonism, antagonism) and potency (EC₅₀) of this compound, cell-based assays are employed. For Gq-coupled receptors like 5-HT₂ₐ, a common method is to measure intracellular calcium mobilization. Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye. Upon application of the agonist (this compound), receptor activation leads to an increase in intracellular calcium, which is detected as a change in fluorescence. The concentration-response curve is then used to calculate the EC₅₀ value.[17]

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the brains of living animals. A small microdialysis probe is implanted into a specific brain region (e.g., the nucleus accumbens or prefrontal cortex).[14] The probe is perfused with an artificial cerebrospinal fluid, and neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the collected dialysate. The concentration of neurotransmitters in the dialysate is then analyzed, typically by high-performance liquid chromatography (HPLC). This method has been used to demonstrate that this compound can increase dopamine levels in the nucleus accumbens of rodents.[6][14]

Head-Twitch Response (HTR) in Rodents

The head-twitch response in mice and rats is a behavioral assay considered to be a reliable predictor of hallucinogenic potential in humans mediated by 5-HT₂ₐ receptor activation.[16] The protocol involves administering the test compound (this compound) to the animals and then observing and counting the number of rapid, side-to-side head movements over a specific period. The dose-dependent induction of HTR by this compound, and its blockage by a 5-HT₂ₐ antagonist, provides strong evidence for its hallucinogenic activity being mediated through this receptor.[6][16]

Caption: Experimental workflow for the pharmacological characterization of this compound.

Conclusion

The history of this compound is a compelling case study in the dual nature of potent psychoactive compounds. Born from the rational design of selective research tools for neuroscience, its remarkable potency and affinity for the 5-HT₂ₐ receptor made it invaluable for studying the serotonergic system. However, these same properties facilitated its diversion into the illicit market, leading to significant public health challenges. For researchers and drug development professionals, the story of this compound underscores the importance of understanding the fundamental pharmacology of novel compounds and highlights the ongoing need for rigorous scientific investigation to inform both therapeutic development and public policy. The data and methodologies presented in this guide offer a foundational resource for further research into the complex mechanisms of serotonergic psychedelics and the development of safer, more targeted therapeutic agents.

References

- 1. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (this compound): A Harmful Hallucinogen Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolution of the NBOMes: 25C- and 25B- Sold as this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Site Maintenance [deadiversion.usdoj.gov]

- 5. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. soberpartners.com [soberpartners.com]

- 9. The Story of this compound, a Counterfeit, More Dangerous LSD [melmagazine.com]

- 10. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.psychonautwiki.org [m.psychonautwiki.org]

- 12. David E. Nichols - Wikipedia [en.wikipedia.org]

- 13. April 6, 2015: What is the new synthetic drug this compound (N-Bomb)? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]

- 14. Acute Effects of the Psychedelic Phenethylamine this compound in C57BL/6J Male Mice [mdpi.com]

- 15. Hallucinogen-Like Action of the Novel Designer Drug this compound and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. europol.europa.eu [europol.europa.eu]

- 17. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

initial synthesis of 25I-NBOMe by Ralf Heim

An in-depth guide detailing the synthesis of 25I-NBOMe cannot be provided. The creation and dissemination of detailed instructions for the synthesis of potent psychoactive substances are restricted.

However, information regarding the historical context and academic research surrounding this compound can be discussed from a scientific and public safety perspective. The initial synthesis of this compound was conducted by chemist Ralf Heim in 2003 at the Free University of Berlin as part of his Ph.D. research. This work was an extension of the structure-activity relationship studies of the 2C family of psychedelic phenethylamines, originally synthesized by Alexander Shulgin.

The primary goal of Heim's research was to investigate the role of the N-benzyl substitution on the 2-amino group of these phenethylamines in their affinity and selectivity for the serotonin (B10506) 5-HT2A receptor. By introducing the 2-methoxybenzyl (NBOMe) group, the resulting compound, this compound, was found to be a highly potent partial agonist for the 5-HT2A receptor. This discovery was significant in the field of neuroscience for the development of radioligands for mapping the distribution of 5-HT2A receptors in the brain using positron emission tomography (PET).

For researchers interested in the legitimate study of serotonin receptor ligands, academic databases and peer-reviewed journals are the appropriate resources for information on the medicinal chemistry and pharmacology of these compounds. These publications provide context and data within the framework of approved scientific and ethical standards.

A Technical Guide to 25I-NBOMe: A Potent 2C-I Phenethylamine Derivative

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe), a potent psychedelic substance derived from the phenethylamine (B48288) 2C-I. This guide details its chemical synthesis, comparative pharmacology, key experimental protocols, and the critical signaling pathways involved in its mechanism of action.

Introduction and Chemical Structure

This compound is a synthetic hallucinogen that belongs to the NBOMe class of compounds. It is a derivative of the psychedelic phenethylamine 2C-I (4-iodo-2,5-dimethoxyphenethylamine), which was first synthesized by Alexander Shulgin.[1][2][3] The defining structural modification of this compound is the addition of a 2-methoxybenzyl group onto the nitrogen (N) of the 2C-I backbone.[1][4][5] This N-benzyl substitution dramatically increases the molecule's affinity and potency at the serotonin (B10506) 5-HT₂ₐ receptor, the primary target mediating the effects of classic hallucinogens.[1][6][7]

Chemical Synthesis

The synthesis of this compound is typically achieved through the reductive alkylation (or amination) of 2C-I with 2-methoxybenzaldehyde.[1] This process can be performed via a two-step or a one-pot reaction.

-

Stepwise Method: First, an imine is formed by the reaction between the primary amine of 2C-I and the aldehyde group of 2-methoxybenzaldehyde. Subsequently, the formed imine is reduced to a secondary amine using a reducing agent like sodium borohydride.[1]

-

Direct Reaction: A direct, one-pot synthesis can be carried out using a milder reducing agent, such as sodium triacetoxyborohydride, which reduces the imine as it is formed in situ.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 2C-I - Wikipedia [en.wikipedia.org]

- 4. Site Maintenance [deadiversion.usdoj.gov]

- 5. forendex.southernforensic.org [forendex.southernforensic.org]

- 6. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. April 6, 2015: What is the new synthetic drug this compound (N-Bomb)? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]

The Intricate Dance of 25I-NBOMe with Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) is a potent synthetic psychedelic of the phenethylamine (B48288) class. Its profound effects on the central nervous system are primarily mediated by its interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a particular focus on its activity at the 5-HT2A receptor, the key target for its hallucinogenic effects. We will delve into its binding affinity, functional potency, and the concept of biased agonism, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Quantitative Analysis of this compound's Interaction with Serotonin Receptors

The affinity and potency of this compound for various serotonin receptor subtypes have been characterized in numerous studies. The following tables summarize the key quantitative data, providing a comparative overview of its receptor interaction profile.

Table 1: Binding Affinities (Ki) of this compound at Serotonin Receptors

| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| 5-HT2A | 0.044 - 0.6 | [³H]ketanserin, [¹²⁵I]DOI | Human recombinant, Rat cortex | [1][2][3] |

| 5-HT2B | 1.91 - 130 | [³H]LSD | Human recombinant | [1] |

| 5-HT2C | 1.03 - 4.6 | [³H]mesulergine | Human recombinant | [1][2][3] |

| 5-HT1A | 1800 | [³H]8-OH-DPAT | Human recombinant | [2][3] |

Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the native ligand. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potencies (EC50) and Efficacies (Emax) of this compound

| Receptor Subtype | Assay | EC50 (nM) | Emax (%) | Reference |

| 5-HT2A | Calcium Mobilization | 0.76 - 240 | Full agonist | [1] |

| 5-HT2A | Gq Dissociation (BRET) | ~1 | ~100 (vs 5-HT) | |

| 5-HT2A | β-arrestin2 Recruitment (BRET) | >100 | ~20 (vs 5-HT) | |

| 5-HT2B | IP1 Accumulation | 111 - 130 | Partial agonist | [1] |

| 5-HT2C | Calcium Mobilization | 2.38 - 88.9 | Full agonist | [1] |

Note: EC50 represents the concentration of a drug that gives a half-maximal response. Emax represents the maximum response that can be achieved with the drug. Data on Gq dissociation and β-arrestin2 recruitment are illustrative of the biased agonism profile.

Mechanism of Action at the 5-HT2A Receptor: A Story of Biased Agonism

This compound is a potent agonist at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR).[1] The hallucinogenic effects of substances like this compound are primarily mediated through the activation of this receptor.[4] Upon binding, this compound stabilizes a specific conformation of the 5-HT2A receptor, leading to the activation of intracellular signaling pathways.

The Canonical Gq/11 Signaling Pathway

The primary signaling cascade initiated by 5-HT2A receptor activation involves the Gq family of G-proteins. This pathway is considered the canonical route for the psychedelic effects of 5-HT2A agonists.

Functional Selectivity and Biased Agonism

Recent research has revealed that GPCRs can be more sophisticated in their signaling than previously understood. The concept of "biased agonism" or "functional selectivity" posits that a ligand can preferentially activate one signaling pathway over another at the same receptor. This compound is a notable example of a biased agonist at the 5-HT2A receptor. It potently activates the Gq-mediated signaling cascade while being significantly less effective at recruiting β-arrestin 2, a protein involved in receptor desensitization and G-protein-independent signaling. This bias towards the Gq pathway is thought to be a key determinant of its psychedelic activity.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are generalized methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for serotonin receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the serotonin receptor subtype of interest are prepared from cultured cells or brain tissue homogenates.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assays

Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound in activating Gq-coupled receptors.

Methodology:

-

Cell Culture: Cells stably expressing the 5-HT2A receptor are cultured in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The fluorescence data is used to generate dose-response curves, from which the EC50 and Emax values are calculated.

Bioluminescence Resonance Energy Transfer (BRET) Assays for Biased Agonism

Objective: To quantify the differential activation of G-protein and β-arrestin pathways by this compound.

Methodology:

-

Cell Transfection: Cells are co-transfected with plasmids encoding for:

-

The 5-HT2A receptor fused to a bioluminescent donor (e.g., Renilla Luciferase, RLuc).

-

A fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) fused to either a G-protein subunit (for G-protein activation) or β-arrestin (for β-arrestin recruitment).

-

-

Assay Procedure: The transfected cells are incubated with the luciferase substrate (e.g., coelenterazine) and then stimulated with varying concentrations of this compound.

-

BRET Signal Detection: The light emitted by the donor and acceptor molecules is measured simultaneously at their respective wavelengths. The BRET ratio (acceptor emission / donor emission) is calculated.

-

Data Analysis: Dose-response curves for G-protein activation and β-arrestin recruitment are generated to determine the EC50 and Emax for each pathway, allowing for the quantification of bias.

Downstream Effects and Behavioral Correlates

The activation of 5-HT2A receptors in the brain by this compound leads to a cascade of neurochemical and behavioral effects.

-

Neurotransmitter Release: Studies have shown that this compound can increase the extracellular levels of glutamate (B1630785), dopamine, and serotonin in the frontal cortex.[2][5] The increase in glutamate is thought to be a direct consequence of 5-HT2A receptor activation on pyramidal neurons.[2]

-

Head-Twitch Response (HTR): In rodents, a characteristic head-twitch response is a reliable behavioral proxy for hallucinogenic potential in humans.[6] this compound potently induces the HTR, and this effect can be blocked by 5-HT2A receptor antagonists, further solidifying the central role of this receptor in its psychedelic effects.[1][6]

Conclusion

This compound is a powerful pharmacological tool for probing the function of the serotonin system. Its high affinity and potency at the 5-HT2A receptor, coupled with its pronounced biased agonism towards the Gq signaling pathway, make it a subject of significant interest in the fields of neuropharmacology and drug development. A thorough understanding of its mechanism of action, as detailed in this guide, is crucial for interpreting its physiological effects and for the rational design of novel therapeutics targeting the 5-HT2A receptor for various neuropsychiatric conditions. The experimental protocols outlined here provide a foundation for the continued investigation of this and other functionally selective ligands.

References

- 1. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. daneshyari.com [daneshyari.com]

- 3. Contribution of serotonin receptor subtypes to hallucinogenic activity of this compound and to its effect on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]

- 5. Quantifying biased signaling in GPCRs using BRET-based biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

25I-NBOMe: A Potent Full Agonist of the Serotonin 5-HT2A Receptor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

25I-NBOMe (2C-I-NBOMe, Cimbi-5) is a synthetic phenethylamine (B48288) derivative that has garnered significant attention in the scientific community for its exceptionally high potency and full agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor.[1] This receptor is a key target in the central nervous system, implicated in a wide range of physiological and pathological processes, including learning, memory, and various neuropsychiatric disorders. The unique pharmacological profile of this compound makes it a valuable research tool for probing the structure and function of the 5-HT2A receptor and a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its interaction with the 5-HT2A receptor, its signaling pathways, and detailed experimental protocols for its characterization.

Pharmacological Profile: Quantitative Data

This compound exhibits high affinity and potency for the human 5-HT2A receptor. The following tables summarize the quantitative data from various in vitro studies.

Table 1: Binding Affinity (Ki) of this compound at Serotonin Receptors

| Receptor | Ki (nM) Range | Reference Compounds (Ki, nM) |

| 5-HT2A | 0.044 - 0.6 | 2C-I: ~0.704 |

| 5-HT2B | 1.91 - 130 | 5-HT: ~4.5 |

| 5-HT2C | 1.03 - 4.6 | DOI: ~1.0 |

| 5-HT1A | > 500 (weak interaction) | 5-HT: ~3.2 |

Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors. A lower Ki value indicates a higher binding affinity.[1][2][3]

Table 2: Functional Potency (EC50) and Efficacy of this compound at Serotonin Receptors

| Receptor | EC50 (nM) Range | Efficacy (% of 5-HT max) | Reference Compounds (EC50, nM) |

| 5-HT2A | 0.76 - 240 | Full Agonist (~86-95%) | 5-HT: ~40 |

| 5-HT2B | 111 - 130 | Lower than at 5-HT2A/2C | 5-HT: Low nanomolar |

| 5-HT2C | 2.38 - 88.9 | Full Agonist | 5-HT: ~0.95-2.38 |

Note: EC50 values represent the concentration of an agonist that produces 50% of the maximal response. Efficacy refers to the maximal response an agonist can produce.[1][2]

Signaling Pathways

Activation of the 5-HT2A receptor by this compound initiates a cascade of intracellular signaling events. The primary pathway is the Gq/11-mediated activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4][5] This results in an increase in intracellular calcium and activation of protein kinase C (PKC). Additionally, this compound has been shown to induce β-arrestin recruitment, a G-protein-independent signaling pathway.[6]

Caption: Gq/11-PLC Signaling Pathway Activated by this compound.

Caption: β-Arrestin Recruitment Pathway Following 5-HT2A Receptor Activation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the 5-HT2A receptor.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

Caption: Workflow for a Radioligand Binding Assay.

Detailed Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the human 5-HT2A receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in an appropriate assay buffer.[7]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound (this compound).[4][7] Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT2A antagonist).

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[7]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.[4][7]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[4]

-

Scintillation Counting: Place the dried filter mat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.[4]

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[7]

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Caption: Workflow for a Calcium Flux Assay.

Detailed Protocol:

-

Cell Culture: Plate cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in a 96-well or 384-well plate and allow them to adhere overnight.[5][8]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating them in a dye-loading solution for a specified time (e.g., 45-60 minutes) at 37°C.[8][9][10]

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence of the cells. Then, add the different concentrations of this compound to the wells and immediately begin measuring the change in fluorescence intensity over time.[8]

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve. Fit the curve using a non-linear regression model to determine the EC50 value.[5]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contribution of serotonin receptor subtypes to hallucinogenic activity of this compound and to its effect on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. bu.edu [bu.edu]

- 10. pubs.acs.org [pubs.acs.org]

binding affinity of 25I-NBOMe for 5-HT2A and 5-HT2C receptors

An In-depth Technical Guide on the Binding Affinity of 25I-NBOMe for 5-HT2A and 5-HT2C Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of this compound, a potent psychedelic compound, at the human serotonin (B10506) 2A (5-HT2A) and 2C (5-HT2C) receptors. The document details the compound's binding affinity and functional potency, outlines the experimental methodologies used for these determinations, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity and Functional Potency Data

This compound is recognized as an ultrapotent and highly efficacious agonist at both 5-HT2A and 5-HT2C receptors, with binding affinities typically in the sub-nanomolar to low nanomolar range.[1] The N-(2-methoxy)benzyl group present in this compound significantly enhances its affinity for these receptors compared to its 2C-I counterpart.[2][3]

The following tables summarize the key quantitative data for this compound's interaction with 5-HT2A and 5-HT2C receptors from various in vitro studies.

Table 1: Binding Affinity (Ki/IC50) of this compound for 5-HT2A and 5-HT2C Receptors

| Receptor | Parameter | Value (nM) | Radioligand | Receptor Source | Reference |

| 5-HT2A | Ki | 0.6 | [³H]Ketanserin | Human recombinant | [4] |

| 5-HT2A | IC50 | 3.9 | [³H]M100907 | Rat brain tissue | [3] |

| 5-HT2C | Ki | 4.6 | Specifics not detailed | Human recombinant | [4] |

-

Ki (Inhibition Constant): Represents the concentration of a competing ligand (this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

-

IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In binding assays, it is the concentration of unlabeled drug required to displace 50% of the specifically bound radioligand.

Table 2: Functional Potency (EC50) and Efficacy of this compound at 5-HT2A and 5-HT2C Receptors

| Receptor | Parameter | Value (nM) | Assay Type | Efficacy | Reference |

| 5-HT2A | EC50 | 34.70 | Calcium Mobilization | Full Agonist | [3] |

| 5-HT2C | EC50 | ~70 (estimated) | Calcium Mobilization | Partial Agonist | [2] |

-

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency.

-

Efficacy: The ability of a drug to produce the maximal response. This compound acts as a full agonist at 5-HT2A, meaning it can elicit the maximum possible receptor response, but as a partial agonist at 5-HT2C.[2][3]

Experimental Protocols

The determination of binding affinity and functional potency relies on standardized in vitro assays. The most common methodologies are radioligand binding assays and functional assays measuring second messenger production.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of an unlabeled compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of this compound for the 5-HT2A receptor.

Materials:

-

Receptor Source: Membrane preparations from cells stably transfected with the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or rat brain tissue homogenates (e.g., frontal cortex).[5][6]

-

Radioligand: [³H]Ketanserin or another suitable 5-HT2A antagonist radioligand.[7][8]

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

-

Non-specific Binding Control: A high concentration of a known unlabeled 5-HT2A ligand (e.g., 1 µM Ketanserin).[8]

-

Filtration System: 96-well filter plates (e.g., GF/B or GF/C glass fiber) and a cell harvester.[6][9]

-

Detection: Scintillation cocktail and a microplate scintillation counter.[7]

Procedure:

-

Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and competitive binding with the test compound.

-

Incubation: Add the receptor membrane preparation, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or varying concentrations of this compound to the appropriate wells.[9]

-

Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[8][9]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

-

Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay (Calcium Mobilization)

This assay measures the functional potency of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the EC50 of this compound at the 5-HT2A receptor.

Materials:

-

Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a bioluminescent reporter (e.g., Aequorin).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Detection System: A plate reader capable of measuring fluorescence or luminescence (e.g., a FLIPR - Fluorometric Imaging Plate Reader).

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye for a specified time, then wash to remove excess dye.

-

Compound Addition: Place the plate in the plate reader. Add varying concentrations of this compound to the wells.

-

Signal Detection: The plate reader measures the change in fluorescence or luminescence over time, which corresponds to the change in intracellular calcium levels.

-

Data Analysis:

-

Determine the peak response for each concentration of this compound.

-

Plot the peak response against the log concentration of the compound.

-

Use non-linear regression to fit a dose-response curve and determine the EC50 and Emax (maximum effect) values.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key biological and experimental processes.

Signaling Pathways

Both 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq signaling pathway.[7]

Caption: Agonist-induced Gαq signaling pathway for 5-HT2A/2C receptors.

Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a calcium mobilization functional assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hallucinogen-Like Action of the Novel Designer Drug this compound and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. giffordbioscience.com [giffordbioscience.com]

In Vitro Receptor Binding Profile of 25I-NBOMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro receptor binding and functional activity profile of 4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe). The information is compiled from various scientific studies to offer a detailed resource for researchers in pharmacology and drug development.

Core Focus: Receptor Affinity and Functional Activity

This compound is a potent psychedelic substance that acts as a high-affinity agonist at serotonin (B10506) receptors, particularly the 5-HT2A subtype.[1][2][3] Its hallucinogenic properties are primarily attributed to its activation of this receptor.[3][4] This guide summarizes the quantitative data on its binding affinity (Ki) and functional potency (EC50) at various G-protein coupled receptors (GPCRs).

Data Presentation: Quantitative Receptor Binding and Functional Data

The following tables summarize the in vitro binding affinities and functional activities of this compound at key central nervous system receptors.

Table 1: Serotonin Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of this compound

| Receptor | Ki (nM) | EC50 (nM) | Assay Type | Reference(s) |

| 5-HT1A | 1800 | - | Radioligand Binding | [1][4] |

| 5-HT2A | 0.044 - 0.6 | 0.76 - 240 | Radioligand Binding, Ca2+ mobilization | [1][2] |

| 5-HT2B | 1.91 - 130 | 111 - 130 | Radioligand Binding, IP-1 Accumulation | [2][5] |

| 5-HT2C | 1.03 - 4.6 | 2.38 - 88.9 | Radioligand Binding, Ca2+ mobilization | [1][2] |

Table 2: Adrenergic and Dopaminergic Receptor Binding Affinities (Ki) of this compound

| Receptor | Ki (nM) | Reference(s) |

| Adrenergic α1A | 370 | [1] |

| Adrenergic α2A | 320 | [1] |

| Dopamine D1 | 6700 | [1] |

| Dopamine D2 | 900 | [1] |

| Dopamine D3 | 2100 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key in vitro assays used to characterize the receptor binding profile of this compound.

Radioligand Binding Assay (Competition Assay)

This assay determines the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radioactively labeled ligand.[6]

1. Membrane Preparation:

-

Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[7]

-

The homogenate is centrifuged to pellet the cell membranes.[7]

-

The membrane pellet is washed and resuspended in a suitable buffer and stored at -80°C until use.[7]

-

Protein concentration is determined using a standard method like the BCA assay.[7]

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.[7]

-

To each well, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (this compound).[7][8]

-

Control wells for total binding (radioligand and membranes only) and non-specific binding (with a high concentration of a known unlabeled ligand) are included.[8]

-

The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[7]

3. Filtration and Counting:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating the bound from the unbound radioligand.[7]

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[7]

-

The radioactivity retained on the filters is measured using a scintillation counter.[7]

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.[9]

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.[9]

-

The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Gq-Protein Coupled Receptor (GPCR) Functional Assay (Calcium Mobilization)

This assay measures the functional activity of a compound at a Gq-coupled receptor, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.

1. Cell Culture and Plating:

-

Use a cell line (e.g., HEK293) stably transfected with the human 5-HT2A receptor.

-

Plate the cells in a 96-well or 384-well plate and grow to near confluence.

2. Loading with Calcium-Sensitive Dye:

-

Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dark.

3. Compound Addition and Signal Detection:

-

Add varying concentrations of the test compound (this compound) to the wells.

-

Immediately measure the fluorescence intensity using a plate reader equipped with the appropriate excitation and emission filters. The change in fluorescence corresponds to the increase in intracellular calcium concentration.

4. Data Analysis:

-

The response is typically measured as the peak fluorescence intensity.

-

Plot the response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response) values.

β-Arrestin Recruitment Assay

This assay is used to investigate G-protein independent signaling pathways and to characterize biased agonism.[10] The PathHunter® assay is a common platform for this.[11][12]

1. Cell Preparation:

-

Use a cell line engineered to co-express the GPCR of interest tagged with a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[10][12]

-

Plate the cells in a 384-well assay plate and incubate overnight.[12][13]

2. Agonist Stimulation:

-

Add varying concentrations of the test compound (this compound) to the wells.[12]

-

Incubate the plate for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[12][13]

3. Detection:

-

Add the detection reagents containing the substrate for the complemented enzyme.[12]

-

Incubate at room temperature in the dark for about 60 minutes to allow the enzymatic reaction to proceed.[12][13]

-

Measure the chemiluminescent signal using a luminometer.[12]

4. Data Analysis:

-

Subtract the background signal from all readings.[12]

-

Normalize the data to the response of a reference full agonist.[12]

-

Plot the normalized response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.[12]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows and the primary signaling pathway associated with this compound's psychoactive effects.

Caption: Workflow for a radioligand competition binding assay.

Caption: 5-HT2A receptor Gq-protein signaling pathway.

Caption: Workflow for a β-arrestin recruitment assay.

References

- 1. Hallucinogen-Like Action of the Novel Designer Drug this compound and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. europol.europa.eu [europol.europa.eu]

- 4. Contribution of serotonin receptor subtypes to hallucinogenic activity of this compound and to its effect on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor-Ligand Binding Assays [labome.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. pdspdb.unc.edu [pdspdb.unc.edu]

- 9. benchchem.com [benchchem.com]

- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

Early Pharmacological Studies of 25I-NBOMe: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the foundational pharmacological studies of 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe), a potent and selective serotonin (B10506) 5-HT₂A receptor agonist. Emerging from research in the early 2000s, this compound was initially synthesized and studied as a high-affinity tool for probing the 5-HT₂A receptor system.[1] This document consolidates key quantitative data from in vitro receptor binding and functional assays, details the experimental protocols used in these seminal studies, and illustrates the critical signaling pathways and experimental workflows. The primary focus is on the core data that established this compound as a "superpotent" agonist and informed its later development as the PET radioligand [¹¹C]CIMBI-5.[1][2][3]

Introduction

This compound is a synthetic phenethylamine (B48288) derived from 2C-I through the addition of a 2-methoxybenzyl group to the amine (an "NBOMe" group). This structural modification was found to dramatically increase affinity and potency at the serotonin 5-HT₂A receptor, a key target for psychedelic drugs and a modulator of various neuropsychiatric functions.[4][5] Early investigations, notably by the Nichols laboratory and later by researchers at the University of Copenhagen, sought to characterize the structure-activity relationships of N-benzyl phenethylamines.[2][4][6][7] These studies confirmed that this compound is a highly potent full agonist at the 5-HT₂A receptor, displaying sub-nanomolar affinity.[5][8] Its high potency and selectivity led to its characterization as a valuable research tool and its development as a potential PET imaging agent for visualizing the high-affinity state of 5-HT₂A receptors in the brain.[2][8]

Receptor Binding Profile

The primary molecular target of this compound is the 5-HT₂A receptor. Competition binding assays were fundamental in quantifying its affinity (Ki) for this and other related serotonin receptor subtypes. The addition of the N-(2-methoxybenzyl) group was shown to increase binding affinity at the 5-HT₂A receptor by approximately 17-fold compared to its parent compound, 2C-I.[8]

Data Presentation: Receptor Binding Affinities (Ki)

The following table summarizes the binding affinities of this compound at human (h) and rat (r) serotonin receptors from key early studies.

| Compound | Receptor | Ki (nM) | Radioligand | Source Tissue/Cell Line | Reference |

| This compound | h5-HT₂A | 0.044 | [¹²⁵I]-(R)-DOI | HEK293 Cells | Braden et al., 2006 |

| This compound | h5-HT₂A | 2.2 | [³H]Ketanserin | CHO-K1 Cells | Ettrup et al., 2010[9] |

| This compound | r5-HT₂C | 4.6 | [¹²⁵I]-(R)-DOI | HEK293 Cells | Rickli et al., 2015[10] |

| This compound | h5-HT₂B | 2.3 | [³H]LSD | CHO-K1 Cells | Ettrup et al., 2010[9] |

| This compound | h5-HT₁A | 1800 | [³H]8-OH-DPAT | CHO-K1 Cells | Rickli et al., 2015[10] |

| 2C-I (parent) | h5-HT₂A | 0.76 | [¹²⁵I]-(R)-DOI | HEK293 Cells | Braden et al., 2006 |

Note: Ki values can vary between studies due to differences in experimental conditions, such as the radioligand used ([³H]Ketanserin, an antagonist, versus [¹²⁵I]-DOI, an agonist) and the source of receptor tissue (e.g., cell lines, brain homogenates).

In Vitro Functional Activity

Functional assays were employed to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound, confirming its role as a receptor agonist. The most common early assay measured the activation of the Gq/₁₁ signaling pathway by quantifying the hydrolysis of phosphoinositides (PI). These studies established this compound as a potent and highly efficacious, or full, agonist at the 5-HT₂A receptor.[4]

Data Presentation: Functional Potency (EC₅₀) and Efficacy

The table below presents functional data for this compound from phosphoinositide (PI) hydrolysis assays.

| Compound | Receptor | Assay | EC₅₀ (nM) | Efficacy (Eₘₐₓ) | Reference |

| This compound | r5-HT₂A | PI Hydrolysis | 0.44 | 81% (vs 5-HT) | Braden et al., 2006[6] |

| This compound | h5-HT₂A | PI Hydrolysis | 0.76 | ~100% (Full Agonist) | Ettrup et al., 2010 |

| 2C-I (parent) | r5-HT₂A | PI Hydrolysis | 7.4 | 86% (vs 5-HT) | Braden et al., 2006 |

Signaling Pathway and Experimental Workflows

5-HT₂A Receptor Signaling Pathway

This compound exerts its cellular effects primarily through the canonical Gq/₁₁-protein coupled pathway associated with the 5-HT₂A receptor. Agonist binding initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, a key event measured in functional assays.

Experimental Protocol Workflows

The following diagrams illustrate the generalized workflows for the key in vitro assays used in the early characterization of this compound.

In Vivo Pharmacology: The Head-Twitch Response

The primary in vivo assay used to assess the hallucinogen-like potential of 5-HT₂A agonists is the head-twitch response (HTR) in rodents. This rapid, rotational head movement is a well-established behavioral proxy for 5-HT₂A receptor activation in the brain.[11][12][13] Early studies demonstrated that this compound potently induces the HTR in mice in a dose-dependent manner. This effect was shown to be mediated by the 5-HT₂A receptor, as it could be blocked by pretreatment with a selective 5-HT₂A antagonist.[5] In these studies, this compound was found to be approximately 14-fold more potent than its parent compound, 2C-I, at inducing the HTR, corroborating the in vitro findings of its enhanced potency.[3]

Detailed Experimental Protocols

Radioligand Competition Binding Assay (General Protocol)

-

Receptor Source: Membranes prepared from HEK293 or CHO-K1 cells stably transfected with the human 5-HT₂A receptor.

-

Radioligand: [³H]Ketanserin (antagonist) or [¹²⁵I]-(R)-DOI (agonist), used at a concentration near its Kd value.

-

Assay Buffer: Typically 50 mM Tris-HCl, with additions such as MgCl₂ and EDTA, pH 7.4.

-

Procedure:

-

Cell membranes (10-20 µg protein) are incubated in a 96-well plate.

-

A fixed concentration of radioligand is added to each well.

-

Increasing concentrations of the unlabeled competitor drug (this compound) are added. Non-specific binding is determined in the presence of a high concentration of a known 5-HT₂A ligand (e.g., 10 µM ketanserin).

-

The plate is incubated, typically for 60 minutes at room temperature or 37°C, to reach equilibrium.

-

The incubation is terminated by rapid vacuum filtration through GF/B or GF/C glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding), followed by several washes with ice-cold wash buffer.

-

Radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding (IC₅₀) is determined by non-linear regression. The IC₅₀ is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay (General Protocol)

-

Cell Line: HEK293 or other suitable cells stably expressing the rat or human 5-HT₂A receptor.

-

Procedure:

-

Cells are seeded in multi-well plates and grown to near confluency.

-

Cells are labeled by overnight incubation (16-24 hours) in inositol-free medium supplemented with [³H]myo-inositol to allow for its incorporation into membrane phosphoinositides.

-

Prior to stimulation, cells are washed and pre-incubated for 15-30 minutes in a buffer containing lithium chloride (LiCl, typically 10 mM). LiCl inhibits inositol monophosphatases, causing the accumulation of labeled inositol phosphates upon receptor stimulation.

-

Cells are then stimulated with various concentrations of this compound for a set time (e.g., 30-60 minutes) at 37°C.

-

The reaction is terminated by adding an acid (e.g., ice-cold perchloric acid or trichloroacetic acid).

-

The acid-soluble fraction, containing the [³H]inositol phosphates, is separated from the lipid fraction.

-

Total inositol phosphates are isolated using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

The eluted [³H]inositol phosphates are quantified by liquid scintillation counting.

-

-

Data Analysis: Data are plotted as total counts per minute versus log[agonist concentration]. A sigmoidal dose-response curve is fitted to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a reference agonist like serotonin (5-HT).[14][15][16]

Conclusion

The early pharmacological characterization of this compound was pivotal in understanding the structure-activity relationships of N-benzyl phenethylamines. Through systematic application of radioligand binding assays and functional PI hydrolysis assays, researchers established its sub-nanomolar affinity and high-potency full agonism at the 5-HT₂A receptor. These in vitro findings were functionally validated in vivo using the head-twitch response model in rodents. This foundational body of work not only provided a powerful new tool for neuroscience research but also laid the groundwork for the development of [¹¹C]CIMBI-5, a promising PET radioligand for imaging the active state of 5-HT₂A receptors in the human brain.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Radiosynthesis and evaluation of 11C-CIMBI-5 as a 5-HT2A receptor agonist radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. europeanreview.org [europeanreview.org]

- 4. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. europol.europa.eu [europol.europa.eu]

- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]

- 9. mdpi.com [mdpi.com]

- 10. Hallucinogen-Like Action of the Novel Designer Drug this compound and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Head-twitch response - Wikipedia [en.wikipedia.org]

- 12. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fungifun.org [fungifun.org]

Metabolic Pathways of 25I-NBOMe in Human Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the potent synthetic hallucinogen 25I-NBOMe in human hepatocytes. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, toxicology, and forensic analysis.

Core Summary

This compound undergoes extensive Phase I and Phase II metabolism in human hepatocytes, primarily mediated by cytochrome P450 (CYP) enzymes. The major metabolic transformations include O-demethylation at various positions on the dimethoxyphenyl ring and the methoxybenzyl moiety, hydroxylation of the aromatic rings, and subsequent glucuronidation of the resulting metabolites. These metabolic processes significantly alter the pharmacological and toxicological profile of the parent compound, leading to a complex mixture of metabolites. Understanding these pathways is critical for predicting drug-drug interactions, assessing potential toxicity, and developing sensitive analytical methods for its detection in biological matrices.

Data Presentation: Metabolite Profiles

The following tables summarize the quantitative and semi-quantitative data on the metabolites of this compound identified in in vitro studies using human hepatocytes. The relative abundance provides an indication of the major metabolic pathways.

Table 1: Phase I Metabolites of this compound in Human Hepatocytes

| Metabolite | Metabolic Reaction | Relative Abundance | Key Enzymes |

| 2'-O-desmethyl-25I-NBOMe | O-demethylation | Major | CYP3A4 |

| 5'-O-desmethyl-25I-NBOMe | O-demethylation | Major | CYP2C19 |

| 2-O-desmethyl-25I-NBOMe | O-demethylation | Minor | Not specified |

| 5-O-desmethyl-25I-NBOMe | O-demethylation | Minor | Not specified |

| Hydroxy-25I-NBOMe | Hydroxylation | Major | CYP2D6, CYP3A4 |

| Dihydrodiol-25I-NBOMe | Dihydroxylation | Minor | Not specified |

| 2C-I | N-dealkylation | Minor | Not specified |

Data synthesized from multiple sources. Relative abundance is a qualitative summary of reported findings.

Table 2: Phase II Metabolites of this compound in Human Hepatocytes

| Metabolite | Metabolic Reaction | Conjugating Enzyme |

| 2'-O-desmethyl-25I-NBOMe-glucuronide | Glucuronidation | UGTs |

| 5'-O-desmethyl-25I-NBOMe-glucuronide | Glucuronidation | UGTs |

| Hydroxy-25I-NBOMe-glucuronide | Glucuronidation | UGTs |

UGTs: UDP-glucuronosyltransferases

Experimental Protocols

The following section outlines a detailed methodology for a typical in vitro experiment to study the metabolism of this compound using cryopreserved human hepatocytes. This protocol is a composite synthesized from various published studies.

Objective: To identify and characterize the metabolites of this compound formed in human hepatocytes.

Materials:

-

Cryopreserved human hepatocytes (pooled donors)

-

Williams' Medium E

-

Fetal Bovine Serum (FBS)

-

Hepatocyte recovery and plating medium

-

Collagen-coated 24-well plates

-

This compound solution (in a suitable solvent like DMSO, final concentration ≤ 0.1%)

-

NADPH regenerating system (optional, for microsomal studies)

-

Acetonitrile (B52724) (ACN) or other suitable quenching solvent

-

LC-MS/MS system with high-resolution mass spectrometry capabilities

Procedure:

-

Thawing of Hepatocytes:

-

Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

-

Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte recovery medium.

-

Centrifuge at a low speed (e.g., 100 x g) for 10 minutes to pellet the viable cells.

-

Gently resuspend the cell pellet in plating medium.

-

-

Cell Seeding and Culture:

-

Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).

-

Seed the hepatocytes onto collagen-coated 24-well plates at a density of approximately 0.5 x 10^6 viable cells per well.

-

Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.

-

After 4-6 hours, replace the plating medium with fresh Williams' Medium E supplemented with FBS.

-

-

Incubation with this compound:

-

After 24 hours of pre-incubation to allow for cell recovery and monolayer formation, remove the medium.

-

Add fresh, pre-warmed medium containing this compound at the desired final concentration (e.g., 10 µM).

-

Incubate the plates for a specified time course (e.g., 0, 1, 3, 6, and 24 hours) at 37°C and 5% CO2.

-

-

Sample Collection and Processing:

-

At each time point, terminate the incubation by adding an equal volume of ice-cold acetonitrile to each well. This will precipitate proteins and quench metabolic activity.

-

Scrape the contents of the wells and transfer to microcentrifuge tubes.

-

Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the precipitated protein and cell debris.

-

Carefully collect the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to separate and identify this compound and its metabolites.

-

High-resolution mass spectrometry is essential for accurate mass determination and elemental composition analysis of unknown metabolites.

-

Tandem mass spectrometry (MS/MS) should be used to obtain fragmentation patterns for structural elucidation of the metabolites.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of this compound and the experimental workflow.

Caption: Metabolic pathways of this compound in human hepatocytes.

Caption: Experimental workflow for this compound metabolism study.

The Neurochemical Cascade of 25I-NBOMe: An In-depth Analysis of its Effects on Dopaminergic and Glutamatergic Systems

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

25I-NBOMe, a potent synthetic hallucinogen, has garnered significant attention for its complex pharmacological profile and profound effects on the central nervous system. While its primary affinity is for the serotonin (B10506) 2A (5-HT2A) receptor, the downstream consequences of this interaction significantly impact the dopamine (B1211576) and glutamate (B1630785) neurotransmitter systems. This technical guide provides a comprehensive overview of the neurochemical effects of this compound, with a specific focus on its modulation of dopamine and glutamate. We present quantitative data on receptor binding affinities, detailed summaries of key experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (this compound) is a derivative of the 2C-I phenethylamine (B48288) and is characterized by its high potency as a 5-HT2A receptor agonist.[1] Its psychoactive effects, often described as similar to those of LSD, are primarily attributed to its action at this receptor. However, the intricate interplay between the serotonergic, dopaminergic, and glutamatergic systems means that the effects of this compound extend far beyond its initial binding target. Understanding these secondary effects is crucial for elucidating its full mechanism of action, potential therapeutic applications, and toxicological profile.

Interaction with Dopamine and Glutamate Systems: An Indirect Mechanism

Current research indicates that this compound's influence on the dopamine and glutamate systems is predominantly indirect, occurring as a downstream consequence of potent 5-HT2A receptor activation. The compound itself displays a low affinity for dopamine receptors.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the available quantitative data for the binding affinity (Ki) of this compound at various dopamine receptors. For context, its high affinity for the 5-HT2A receptor is also included. It is important to note the significantly higher Ki values for dopamine receptors, indicating a much weaker interaction compared to its primary target.

| Receptor/Transporter | Binding Affinity (Ki) [nM] | Reference |

| Dopamine D1 | 6700 | [2] |

| Dopamine D2 | 900 | [2] |

| Dopamine D3 | 2100 | [2] |

| Dopamine Transporter (DAT) | >500 (Kd) | [3] |

| Serotonin 5-HT2A | 0.044 - 0.6 | [3] |

Note: A lower Ki value indicates a higher binding affinity.

No direct binding affinity data for this compound at glutamate receptors has been prominently reported in the scientific literature, further supporting the hypothesis of an indirect modulatory role.

Effects on Dopamine Neurotransmission

Acute administration of this compound has been shown to increase extracellular dopamine levels in key brain regions associated with reward and motivation, such as the nucleus accumbens and the frontal cortex.[4][5] This effect is thought to contribute to its abuse potential.

In Vivo Evidence

Studies utilizing in vivo microdialysis in rodents have demonstrated a dose-dependent increase in dopamine release following this compound administration. For instance, a high dose of 1 mg/kg has been shown to increase dopamine levels in the nucleus accumbens shell by up to 60% over baseline.[4] Interestingly, the dose-response relationship can be complex, with some studies reporting an inverted U-shaped curve for its effect on extracellular dopamine levels in the frontal cortex.[5]

Effects on Glutamate Neurotransmission

A hallmark of many hallucinogens, including this compound, is their ability to increase extracellular glutamate levels, particularly in the frontal cortex.[5] This is a critical aspect of its mechanism of action, as glutamate is the primary excitatory neurotransmitter in the brain and plays a vital role in synaptic plasticity, learning, and memory.

The Role of 5-HT2A Receptors on Pyramidal Neurons

The prevailing hypothesis is that this compound, through its potent agonism at 5-HT2A receptors located on cortical pyramidal neurons, leads to an increase in the firing rate of these neurons and subsequent glutamate release.[5] This surge in glutamatergic activity is believed to be a key contributor to the profound alterations in perception and cognition associated with the drug. The dose-response curve for glutamate release has been observed to be U-shaped.[5]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound's Effects on Dopamine and Glutamate

Experimental Workflow for In Vivo Microdialysis

Detailed Methodologies of Key Experiments

In Vivo Microdialysis in Freely Moving Rats

This technique is crucial for measuring extracellular levels of dopamine and glutamate in specific brain regions of awake animals.

-